[4-(4-Azidobutyl)phenyl]acetic acid
Description
[4-(4-Azidobutyl)phenyl]acetic acid is a phenylacetic acid derivative featuring a 4-azidobutyl substituent on the aromatic ring. The azide group (-N₃) confers unique reactivity, enabling applications in click chemistry, bioconjugation, and pharmaceutical synthesis.
Properties
CAS No. |
876131-28-1 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-[4-(4-azidobutyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H15N3O2/c13-15-14-8-2-1-3-10-4-6-11(7-5-10)9-12(16)17/h4-7H,1-3,8-9H2,(H,16,17) |
InChI Key |
AYINJVPOZURQFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCN=[N+]=[N-])CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. 4-Phenylbutyric Acid
- Structure : Lacks the azide group and acetic acid moiety, featuring a butyl chain attached to a phenyl ring and a carboxylic acid group.
- Applications : Used as a chemical chaperone in protein misfolding diseases and in laboratory synthesis .
- Key Difference : The absence of the azide group limits its utility in click chemistry compared to [4-(4-Azidobutyl)phenyl]acetic acid.
b. p-Nitrophenyl Acetate
- Structure: Contains a nitro (-NO₂) substituent on the phenyl ring and an ester linkage instead of a carboxylic acid.
- Reactivity : Exhibits high acyl transfer rates (e.g., 1,425 M⁻¹s⁻¹ in pH 7.47 phosphate buffer), attributed to electron-withdrawing nitro groups accelerating nucleophilic attack .
- Comparison : The azide group in this compound may similarly enhance reactivity in specific contexts, though its mechanism would differ (e.g., via Staudinger ligation rather than acyl transfer).
c. 4-Butoxybenzeneacetic Acid
- Structure : Features a butoxy (-OCH₂CH₂CH₂CH₃) substituent on the phenyl ring.
d. 4-Hydroxyphenylacetic Acid
- Structure : Contains a hydroxyl (-OH) group on the phenyl ring.
- Applications : Intermediate in pharmaceutical synthesis (e.g., levothyroxine impurities) .
- Key Difference : The hydroxyl group enables hydrogen bonding, whereas the azide group in this compound offers orthogonal reactivity for bioconjugation.
Kinetic and Mechanistic Comparisons
Table 1: Acyl Transfer Rate Constants of Selected Phenylacetic Acid Derivatives
Key Observations :
- Electron-withdrawing substituents (e.g., -NO₂) significantly enhance reaction rates in enzymatic acyl transfer, as seen in α-amylase studies .
- Solvent isotope effects (e.g., kH/kD = 1.3–2.0) indicate mechanisms involving proton transfer steps, which may differ for azide-containing compounds .
Implications for this compound :
- The azide group may introduce explosion risks under certain conditions, necessitating careful handling absent in non-azide analogs.
- Potential pharmacological applications could mirror antineoplastic esters but require validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
